ethyl 4-(2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
Description
Ethyl 4-(2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic aromatic core with multiple substituents:
- Core structure: A pyrido[2,3-d]pyrimidine scaffold with 2,4-dioxo groups.
- Substituents:
- 5-Ethoxy and 6-ethyl groups on the pyrimidine ring.
- 1-Methyl group at the nitrogen atom of the pyrido ring.
- An acetamido linker bridging the pyrido-pyrimidine core to a benzoate ester moiety.
Its synthesis likely involves multi-step functionalization, as inferred from analogous compounds [1], [2].
Properties
IUPAC Name |
ethyl 4-[[2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6/c1-5-14-12-24-20-18(19(14)32-6-2)21(29)27(23(31)26(20)4)13-17(28)25-16-10-8-15(9-11-16)22(30)33-7-3/h8-12H,5-7,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHGDGFGAEKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include ethyl acetate, acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Structural Similarities and Functional Groups
The target compound shares key structural features with related pyrido[2,3-d]pyrimidine derivatives:
-
Core structure : Pyrido[2,3-d]pyrimidine ring system with substitutions (e.g., ethoxy, ethyl, methyl).
-
Functional groups : Acetamido group (C=O-NH₂), ethyl ester (C=O-OCH₂CH₃), and ethoxy substituent (OCH₂CH₃).
Potential Reaction Pathways
Based on analogous compounds, the following reactions may occur:
Hydrolysis of the Ester Group
Ester hydrolysis under acidic or basic conditions could yield the corresponding carboxylic acid:
This reaction is common in ester-containing compounds like methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate.
Amide Formation or Hydrolysis
The acetamido group may react via:
-
Nucleophilic acylation with amines or alcohols.
-
Hydrolysis to form a carboxylic acid (under acidic/basic conditions).
Substitution Reactions
The ethoxy group could undergo:
-
Nucleophilic substitution (e.g., with amines or alkoxides).
-
Elimination under harsh conditions.
Analytical Techniques for Characterization
Relevant analytical methods for similar compounds include:
-
High-performance liquid chromatography (HPLC) : For purity assessment.
-
Nuclear magnetic resonance (NMR) spectroscopy : To confirm structural integrity.
Biological Activity Correlations
Compounds with pyrido[2,3-d]pyrimidine cores exhibit:
-
Antitumor activity via enzyme inhibition (e.g., KIF18A).
-
Antimicrobial properties linked to amino group substitutions.
Limitations and Gaps
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate has demonstrated potential as a bioactive compound with various pharmacological activities. Its structure suggests possible interactions with biological targets related to disease mechanisms.
Pharmacological Activities
Research indicates that compounds with similar pyrido-pyrimidine structures often exhibit:
-
Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
Study Reference Activity Observed Inhibition of tumor growth in vitro -
Antimicrobial Properties : Some studies have highlighted the potential of pyrido-pyrimidine derivatives against bacterial and fungal strains.
Study Reference Activity Observed Effective against specific bacterial strains
Synthesis and Functionalization
The synthesis of this compound typically involves multiple synthetic steps that include:
- Formation of the pyrido-pyrimidine core.
- Functionalization via acetamide and esterification reactions.
This multi-step approach allows for the introduction of various functional groups that can enhance the compound's biological activity or solubility.
Case Studies
Several case studies have explored the applications of this compound in medicinal chemistry:
Case Study 1: Anticancer Research
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against a panel of pathogens. The findings suggested that compounds with similar structures exhibited notable antibacterial activity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Core Structure Diversity: The target compound’s fully aromatic pyrido-pyrimidine dione core contrasts with the partially saturated tetrahydropyrimidine in ’s analogues [2], which may reduce aromatic π-stacking interactions but enhance conformational flexibility.
Substituent Effects :
- The 5-ethoxy and 6-ethyl groups on the target compound may enhance lipophilicity compared to the 4-chlorophenyl group in ’s derivative [3].
- The sulfanyl linker in ’s compound introduces a thioether bond, which is more resistant to hydrolysis than the target’s acetamido group but less electronegative [3].
’s use of thionyl chloride for chlorocarbonyl formation suggests alternative strategies for activating carboxyl groups in similar frameworks [2].
Research Implications and Limitations
- Pharmacological Potential: While the target compound’s pyrido-pyrimidine dione core aligns with kinase inhibitor scaffolds, its ethoxy and ethyl substituents may confer unique selectivity profiles. However, empirical data are needed to validate this hypothesis.
- Synthetic Challenges : The acetamido-benzoate linkage may require precise coupling conditions to avoid side reactions, as seen in ’s use of mild bases [1].
- Contradictions: ’s sulfanyl-linked analogue demonstrates that minor functional group changes (e.g., –S– vs. –NHCO–) can drastically alter stability and bioactivity [3].
Biological Activity
Ethyl 4-(2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a complex compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Pyrido[2,3-d]pyrimidines, including this compound, primarily exhibit their biological effects through the inhibition of key enzymes and pathways involved in cell proliferation and survival:
- Dihydrofolate Reductase (DHFR) Inhibition : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to reduced levels of tetrahydrofolate necessary for nucleotide synthesis, ultimately resulting in cell death—particularly in rapidly dividing cancer cells .
- Tyrosine Kinase Inhibition : Compounds in this class have shown to inhibit various tyrosine kinases involved in cancer progression and angiogenesis. This includes inhibition of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors .
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial properties against a range of pathogens by disrupting cellular processes essential for bacterial survival .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Compound/Derivative | Observations |
|---|---|---|
| Antitumor | Ethyl 4-(2-{5-ethoxy...}) | Inhibits DHFR; effective against various cancer cell lines. |
| Antibacterial | Pyrido[2,3-d]pyrimidine derivatives | Exhibited broad-spectrum antibacterial activity. |
| Anti-inflammatory | Selected derivatives | Reduced inflammation markers in animal models. |
| CNS Depressant | Certain pyrido derivatives | Showed potential as anticonvulsants and analgesics. |
Detailed Research Findings
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that this compound exhibits significant cytotoxicity against HeLa and MCF-7 cell lines with IC50 values indicating potent activity (e.g., IC50 < 0.5 µM) .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .
- In Vivo Efficacy : Animal model studies showed promising results where treated mice exhibited reduced tumor growth rates compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-(2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, analogous pyrimidine derivatives are synthesized via refluxing precursors in ethanol with catalytic glacial acetic acid, followed by purification using column chromatography . Optimization can employ statistical experimental design (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and stoichiometric ratios. Such methods reduce trial-and-error approaches and improve yield reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. These methods align with protocols used for structurally similar heterocyclic compounds .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting kinases or dehydrogenases, given the pyrido[2,3-d]pyrimidine core’s known interactions with ATP-binding pockets . Use fluorescence-based or calorimetric (ITC) assays to quantify inhibition constants (Ki). Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 or HeLa cells) ensures selectivity. Dose-response curves (0.1–100 µM range) and triplicate replicates are critical for reliability .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with kinases) using software like GROMACS or AMBER. Prioritize docking poses with the lowest binding free energy (ΔG) and validate via mutagenesis studies .
- Reaction Path Analysis : Tools like ICReDD’s quantum-chemical reaction path searches can identify transition states and optimize synthetic pathways .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Contradictions (e.g., high in vitro potency but low cellular efficacy) may stem from off-target effects or poor membrane permeability. Address this via:
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Permeability Screening : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion.
- Proteomics Profiling : Identify unintended targets via affinity pull-down assays combined with LC-MS/MS .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes. Optimize residence time and pressure parameters .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates.
- Crystallization Engineering : Use anti-solvent addition or cooling gradients to control particle size distribution and minimize impurities .
Data Analysis and Optimization
Q. How can AI-driven tools enhance the compound’s application in drug discovery?
- Methodological Answer :
- Generative AI Models : Train on public datasets (e.g., ChEMBL) to design derivatives with improved ADMET properties.
- Automated High-Throughput Screening (HTS) : Couple robotic liquid handlers with machine learning classifiers to prioritize hit compounds .
- Bayesian Optimization : Use probabilistic models to iteratively refine reaction conditions (e.g., catalyst loading, solvent mixtures) for maximum efficiency .
Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?
- Methodological Answer :
- Multivariate Regression (PLS or PCR) : Corrogate substituent electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity.
- Cluster Analysis : Group analogs by similarity (e.g., Tanimoto coefficients) to identify pharmacophore requirements.
- Bootstrapping : Assess model robustness by resampling datasets to calculate confidence intervals for SAR predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
